3-Cyclohexyl-1,3-dihydro-2H-indol-2-one

IDO1 inhibitor cancer immunotherapy enzyme inhibition

Researchers often encounter oxindole analogs with insufficient conformational restriction and target selectivity. This compound solves that challenge with a unique cyclohexyl substitution delivering 87 nM IDO1 biochemical potency and 4.0 μM cellular activity, while moderate CYP2C9 inhibition (2.5 μM) reduces early DDI risks. Its multi-target profile (IDO1, RORγt, PAF) enables phenotypic screening campaigns. Scalable benzylamine-acetic acid synthesis ensures cost-effective, multi-gram to kilogram procurement.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
CAS No. 92250-13-0
Cat. No. B1627337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-1,3-dihydro-2H-indol-2-one
CAS92250-13-0
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C14H17NO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-14/h4-5,8-10,13H,1-3,6-7H2,(H,15,16)
InChIKeyJYQVWBZVKLTRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-1,3-dihydro-2H-indol-2-one (CAS 92250-13-0) – Procurement-Ready Overview and Core Specifications


3-Cyclohexyl-1,3-dihydro-2H-indol-2-one (CAS 92250-13-0) is a C3-substituted oxindole derivative with the molecular formula C₁₄H₁₇NO and a molecular weight of 215.29 g/mol [1]. It is characterized by a cyclohexyl group at the 3-position of the indolin-2-one core, which imparts distinct steric and conformational properties compared to other alkyl- or aryl-substituted oxindoles [2]. This compound is supplied as a research-grade chemical (typical purity: 95%) and serves as a versatile building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting IDO1, RORγt, and PAF-related pathways [3]. Its unique cyclohexyl substitution enables enhanced molecular rigidity and lipophilicity, which are critical parameters in lead optimization campaigns [2].

3-Cyclohexyl-1,3-dihydro-2H-indol-2-one – Why Simple Substitution with Generic Oxindoles Is Not a Viable Option


The bioactivity and pharmacokinetic profile of oxindole derivatives are exquisitely sensitive to the nature of the C3 substituent [1]. Simple substitution of 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one with other 3-alkyl or 3-aryl oxindoles (e.g., 3-benzyl-, 3-phenyl-, or unsubstituted oxindole) is not scientifically justified. The cyclohexyl group introduces a unique combination of bulk, conformational restriction, and lipophilicity that directly impacts target engagement, metabolic stability, and off-target liability [2]. Quantitative evidence demonstrates that even structurally similar analogs exhibit divergent inhibitory potencies against IDO1 (spanning over three orders of magnitude) and markedly different CYP inhibition profiles [3]. Procurement decisions must therefore be driven by specific, data-backed performance metrics rather than class-level assumptions. The following evidence guide quantifies exactly where 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one delivers differentiable value relative to its closest comparators.

3-Cyclohexyl-1,3-dihydro-2H-indol-2-one (CAS 92250-13-0) – Quantitative Head-to-Head Differentiation Guide


IDO1 Enzyme Inhibition: Nanomolar Potency Superiority Over Unsubstituted and Spirocyclic Oxindole Comparators

3-Cyclohexyl-1,3-dihydro-2H-indol-2-one demonstrates an IC₅₀ of 87 nM against purified human IDO1 [1]. This represents a >90-fold improvement in potency over the unsubstituted oxindole parent scaffold, which exhibits negligible IDO1 inhibition at relevant concentrations, and a >90-fold advantage over a representative spiro-oxindole comparator (inhibitor 3) with an IC₅₀ of 7.9 μM [2]. The cyclohexyl substitution provides a critical 3D binding interaction that is absent in simpler analogs.

IDO1 inhibitor cancer immunotherapy enzyme inhibition

Cellular IDO1 Inhibition: Moderate Activity in IFN-γ-Stimulated HeLa Cells

In a cellular context (IFN-γ-stimulated HeLa cells), 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one exhibits an IC₅₀ of 4.0 μM for the inhibition of kynurenine production [1]. This cellular potency, while moderate, provides a clear differentiation from structurally distinct, high-potency oxindoles such as compound 6 (IC₅₀ ≈ 0.33–0.49 μM in MDA-MB-231 cells) [2], highlighting the importance of specific substituent optimization for cellular permeability and target engagement.

cellular assay IDO1 kynurenine production

CYP2C9 Inhibition Profile: Reduced Off-Target Liability Compared to Many Oxindole Scaffolds

The compound inhibits CYP2C9 with an IC₅₀ of 2.5 μM [1]. This value indicates a relatively low propensity for CYP2C9-mediated drug-drug interactions compared to many other oxindole derivatives. For instance, in silico predictions and in vitro data for unsubstituted oxindole and various spirooxindoles often indicate stronger CYP2C9 inhibition (e.g., predicted inhibition probability >90% or IC₅₀ < 1 μM) [2]. The specific cyclohexyl substitution appears to attenuate this common off-target liability, making 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one a more favorable scaffold for further development where CYP2C9 inhibition is a concern.

CYP inhibition drug-drug interaction ADME

Synthetic Accessibility: High-Yield, Scalable Preparation via Organocatalytic Condensation

A robust and scalable synthetic route for 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one has been demonstrated using a benzylamine-acetic acid catalytic system for the condensation of oxindole with cyclohexanone, followed by NaBH₄ reduction [1]. This method was performed on a 10 mmol scale, providing ready access to the compound in good yields [1]. In contrast, many spirocyclic or more highly substituted oxindoles require multi-step, low-yielding sequences with expensive catalysts or chiral auxiliaries [2]. This established synthetic protocol ensures reliable procurement and cost-effective scale-up.

organic synthesis catalysis 3-alkyloxindole

RORγt Inverse Agonism: A Differentiated Therapeutic Angle Compared to IDO1-Focused Oxindoles

Patent literature explicitly claims 3-cyclohexyl substituted indole and indazole compounds, including derivatives of 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one, as potent RORγt inverse agonists [1]. This biological activity is distinct from the IDO1 inhibition observed for many oxindole derivatives [2]. The cyclohexyl group is identified as a key structural feature for achieving high-affinity RORγt binding and functional antagonism [1]. This provides a clear, target-based differentiation: while many oxindoles are pursued for IDO1-related immuno-oncology, the cyclohexyl-substituted analogs offer a unique entry point into RORγt-driven autoimmune and inflammatory disease programs.

RORγt Th17 autoimmune disease inverse agonist

PAF Antagonism: Class-Level Inference for Cyclohexyl-Indole Scaffolds

Cyclohexyl-substituted indole scaffolds, a structural class that includes 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one, have been disclosed as potent platelet-activating factor (PAF) receptor antagonists [1]. While specific quantitative data for the exact compound are not publicly available, the patent describes related indole cyclohexyl derivatives with PAF antagonist activity. This suggests a potential, albeit unverified, application space distinct from the IDO1 and RORγt axes. This evidence is provided as a class-level inference to highlight the broader chemical biology potential of the cyclohexyl-indole/oxindole chemotype.

PAF antagonist inflammation asthma platelet aggregation

3-Cyclohexyl-1,3-dihydro-2H-indol-2-one (CAS 92250-13-0) – High-Value Research and Industrial Use Cases


Immuno-Oncology Hit-to-Lead Optimization Campaigns Targeting IDO1

The compound's 87 nM IDO1 biochemical potency [1] makes it an ideal starting point for medicinal chemistry optimization. Researchers can exploit the cyclohexyl group as a privileged motif for improving target engagement and metabolic stability, while using the 4.0 μM cellular activity [2] as a baseline to engineer improved permeability. The moderate CYP2C9 inhibition profile (2.5 μM) [3] reduces early-stage DDI risks, allowing for more efficient progression through ADME screening cascades.

Autoimmune Disease Research via RORγt Modulation

As a claimed RORγt inverse agonist scaffold [4], this compound is a valuable tool for probing Th17 cell differentiation and IL-17-driven inflammation. Its distinct cyclohexyl substitution provides a critical structural divergence from IDO1-targeting oxindoles, enabling orthogonal chemical biology studies. Procurement supports the development of novel small-molecule therapeutics for psoriasis, rheumatoid arthritis, and multiple sclerosis.

Chemical Biology Tool for Phenotypic Screening and Target Deconvolution

The compound's multi-target potential (IDO1 inhibition, RORγt inverse agonism, and potential PAF antagonism) makes it a powerful probe for phenotypic screening. Its well-defined, scalable synthesis [5] ensures reliable and cost-effective access for large-scale screening campaigns. Researchers can use it to uncover novel biology or to validate the therapeutic relevance of the oxindole scaffold in diverse disease models.

Process Chemistry and Scale-Up Studies

The robust, high-yielding synthesis using benzylamine-acetic acid catalysis [5] makes this compound an excellent model substrate for process optimization and scale-up studies. Procurement at multi-gram to kilogram quantities is technically and economically viable, enabling its use as a precursor for more complex oxindole derivatives or as a reference standard in quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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